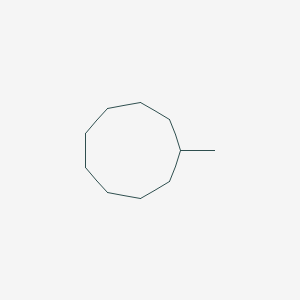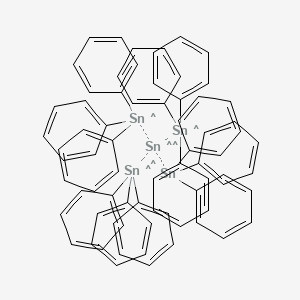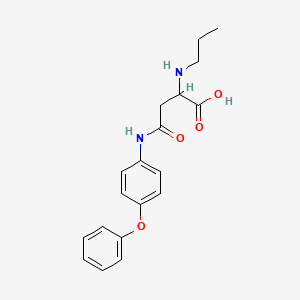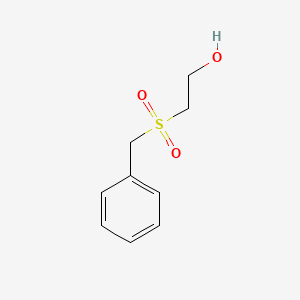
Cyclononane, methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclononane, methyl is a cyclic hydrocarbon compound with a nine-membered ring structure and a methyl group attached to one of the carbon atoms in the ring This compound is part of the cycloalkane family, which consists of saturated hydrocarbons with carbon atoms arranged in a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclononane, methyl can be synthesized through several methods. One common approach involves the cyclization of linear hydrocarbons under specific conditions. For example, the cyclization of nonane in the presence of a catalyst such as platinum or palladium can yield cyclononane. The methyl group can then be introduced through a substitution reaction using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclononene, followed by methylation. The hydrogenation process typically involves the use of a metal catalyst such as nickel or platinum at elevated temperatures and pressures. The methylation step can be carried out using methyl chloride or methyl bromide in the presence of a base.
Chemical Reactions Analysis
Types of Reactions
Cyclononane, methyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclononanone, a ketone derivative.
Reduction: The compound can be reduced to form cyclononane, a fully saturated hydrocarbon.
Substitution: The methyl group can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclononanone
Reduction: Cyclononane
Substitution: Various substituted cyclononane derivatives, depending on the reagent used.
Scientific Research Applications
Cyclononane, methyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the conformational analysis and stability of medium-sized ring structures.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block for more complex structures.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of cyclononane, methyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the nine-membered ring and the presence of the methyl group. The molecular targets and pathways involved vary based on the functional groups introduced during reactions.
Comparison with Similar Compounds
Cyclononane, methyl can be compared with other cycloalkanes such as cyclooctane and cyclodecane While all these compounds share a cyclic structure, this compound has a unique nine-membered ring that imparts distinct chemical properties
Similar Compounds
Cyclooctane: An eight-membered ring cycloalkane.
Cyclodecane: A ten-membered ring cycloalkane.
Cyclononane: The parent compound without the methyl group.
Properties
CAS No. |
874-99-7 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
methylcyclononane |
InChI |
InChI=1S/C10H20/c1-10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3 |
InChI Key |
LFYYWGDFLAUSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)

![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)
![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)






